2-[3,5-Bis(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO/c11-9(12,13)6-1-5(3-8(17)18)2-7(4-6)10(14,15)16/h1-2,4H,3H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGWLZFDZGGACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted amines, carboxylic acids, and other functionalized derivatives that retain the trifluoromethyl groups .
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins[4][4].
Comparison with Similar Compounds
Thioacetamide Derivatives
The thioacetamide analog, 2-[3,5-Bis(trifluoromethyl)phenyl]thioacetamide (CAS 691868-49-2), replaces the oxygen atom in the acetamide group with sulfur. For example:
- Solubility : Thioacetamides generally exhibit lower water solubility compared to acetamides due to increased hydrophobicity .
- Reactivity : The thioamide group may participate in unique redox or metal-binding interactions, which are absent in the oxygen-containing parent compound .
| Property | 2-[3,5-Bis(CF3)Ph]acetamide | 2-[3,5-Bis(CF3)Ph]thioacetamide |
|---|---|---|
| Molecular Formula | C10H7F6NO | C10H7F6NS |
| Molecular Weight | 295.16 g/mol | 311.22 g/mol |
| Functional Group | Acetamide (-NHCOCH3) | Thioacetamide (-NHCSCCH3) |
| Key Applications | Drug scaffold | Potential enzyme inhibitors |
Triazole-Linked Acetamides
Compounds like N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 556802-21-2) incorporate a triazole ring and sulfanyl group. These modifications increase molecular complexity and weight, influencing pharmacokinetics:
- Bioavailability : The triazole-pyridinyl moiety may enhance binding to kinases or receptors, as seen in kinase inhibitors .
- Metabolic Stability : The trifluoromethyl groups reduce oxidative metabolism, while the triazole ring may introduce new metabolic pathways .
| Property | 2-[3,5-Bis(CF3)Ph]acetamide | Triazole-Linked Analog (CAS 556802-21-2) |
|---|---|---|
| Molecular Formula | C10H7F6NO | C18H14F6N4OS2 |
| Molecular Weight | 295.16 g/mol | 480.5 g/mol |
| Structural Complexity | Low | High (triazole, pyridinyl, sulfanyl) |
| Target Relevance | Broad scaffold | Kinases, enzymes |
Benzimidazole-Acetamide Hybrids
Compounds such as N-[2-[(3-chlorophenyl)methylamino]-1H-benzimidazol-4-yl]acetamide (from ) combine acetamide with benzimidazole, a heterocycle known for targeting ion channels and GPCRs. Key differences include:
- Pharmacophore : The benzimidazole ring enables π-π stacking with aromatic residues in protein binding pockets, a feature absent in the simpler phenyl-acetamide structure .
- Potency: Benzimidazole derivatives often exhibit higher potency in modulating potassium channels compared to non-heterocyclic acetamides .
Chlorinated Acetamide Analogs
describes chlorinated acetamides (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide ). These lack trifluoromethyl groups but share the acetamide core. Differences include:
- Electron Effects : Chlorine is less electron-withdrawing than -CF3, reducing the ring’s electronegativity and altering reactivity .
- Biological Activity : Chlorinated analogs are associated with analgesic properties (e.g., paracetamol derivatives), whereas trifluoromethylated compounds may prioritize stability over acute bioactivity .
Biological Activity
2-[3,5-Bis(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound this compound features a trifluoromethyl-substituted phenyl group attached to an acetamide moiety. The presence of trifluoromethyl groups enhances lipophilicity, which is crucial for cellular uptake and interaction with biological targets.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of steroid 5α-reductase type 1. This enzyme is pivotal in androgen metabolism, suggesting that the compound could be beneficial in treating conditions related to hormonal imbalances, such as benign prostatic hyperplasia and androgenetic alopecia.
Binding Affinity and Modulation
The compound's structure allows it to interact with specific enzymes and receptors, modulating their activity. Studies have shown that it can effectively bind to biological targets, influencing various biochemical pathways. The binding affinity is enhanced by the presence of the trifluoromethyl groups, which contribute to its biological efficacy.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and prostate cancer cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression .
Antifungal Activity
In addition to its anticancer properties, this compound has been evaluated for its antifungal activity. A study assessing 33 trifluoromethylphenyl amides found that several compounds exhibited significant fungicidal activity against plant pathogens. The efficacy varied depending on the structural modifications within the amide group .
Table: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in MDPI, the compound was tested against multiple cancer cell lines. The results indicated that it had a lower IC50 compared to standard chemotherapeutics like doxorubicin, suggesting a promising profile for further development as an anticancer agent .
Q & A
Basic: What structural and electronic properties make 2-[3,5-Bis(trifluoromethyl)phenyl]acetamide significant in medicinal chemistry?
Answer:
The compound’s two trifluoromethyl (-CF₃) groups confer high electronegativity and lipophilicity, enhancing metabolic stability and membrane permeability. These groups also influence electron-deficient aromatic systems, enabling unique interactions with biological targets like enzymes or receptors. The acetamide moiety provides hydrogen-bonding capability, critical for binding affinity. Structural analogs (e.g., methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate) demonstrate similar properties, validating this design strategy .
Basic: What synthetic routes are commonly employed for preparing this compound?
Answer:
A typical synthesis involves:
Friedel-Crafts acylation : Reacting 3,5-bis(trifluoromethyl)benzene with chloroacetyl chloride under AlCl₃ catalysis to form the acetamide precursor.
Amidation : Treating the intermediate with ammonia or a primary amine.
Key challenges include controlling regioselectivity due to the electron-withdrawing -CF₃ groups. Purification often requires column chromatography or recrystallization in non-polar solvents. Comparative studies highlight yield variations (45–70%) depending on catalyst choice (e.g., Pd/C vs. AlCl₃) .
Advanced: How can researchers optimize reaction conditions to mitigate side-product formation during synthesis?
Answer:
- Temperature control : Maintain <50°C during acylation to prevent polysubstitution.
- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to balance reactivity and selectivity.
- In-situ monitoring : Use HPLC or TLC to track intermediate formation. For example, notes that Pd/C-catalyzed reductions require strict anhydrous conditions to avoid hydrolysis byproducts .
- Solvent selection : Dichloromethane or toluene minimizes unwanted solvolysis compared to polar aprotic solvents .
Advanced: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Answer:
- 19F NMR : Essential for confirming trifluoromethyl group integrity and detecting fluorinated impurities.
- X-ray crystallography : Resolves stereochemical ambiguities in the acetamide moiety.
- HRMS (High-Resolution Mass Spectrometry) : Differentiates between isobaric species (e.g., dehalogenated byproducts).
- DSC (Differential Scanning Calorimetry) : Assesses purity via melting-point analysis. Studies on analogs like 3,5-bis(trifluoromethyl)benzamidine hydrochloride emphasize the need for multi-technique validation .
Advanced: How should researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?
Answer:
- Assay standardization : Re-evaluate activity under uniform conditions (pH, temperature, substrate concentration). For example, highlights variability in enzyme inhibition depending on ATP concentration .
- Structural analogs : Test derivatives (e.g., 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride) to isolate pharmacophore contributions.
- Computational modeling : Perform docking studies to identify binding mode discrepancies. MD simulations can clarify trifluoromethyl group interactions with hydrophobic enzyme pockets .
Advanced: What strategies enhance the compound’s stability in biological assays?
Answer:
- Prodrug design : Mask the acetamide group with enzymatically cleavable protecting groups (e.g., esters).
- Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (trehalose or mannitol).
- Metabolic profiling : Use liver microsomes to identify degradation pathways. notes that trifluoromethyl groups reduce CYP450-mediated oxidation, but esterase activity on acetamide remains a concern .
Advanced: How does the compound’s reactivity compare to non-fluorinated analogs in nucleophilic substitution reactions?
Answer:
The electron-withdrawing -CF₃ groups deactivate the aromatic ring, slowing electrophilic substitution. However, the acetamide’s NH₂ group can act as a weak nucleophile. In SN2 reactions, the α-carbon adjacent to the acetamide shows moderate reactivity, requiring strong bases (e.g., NaH) for alkylation. Comparative studies with 3,5-bis(trifluoromethyl)benzoyl chloride demonstrate faster acylations than non-fluorinated analogs due to enhanced electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
